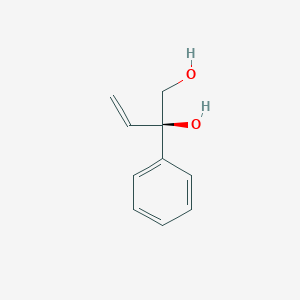
(2R)-2-phenylbut-3-ene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-phenylbut-3-ene-1,2-diol is an organic compound characterized by the presence of a phenyl group attached to a butene backbone with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-phenylbut-3-ene-1,2-diol can be achieved through several methods. One common approach involves the asymmetric dihydroxylation of 2-phenyl-1-butene using a chiral catalyst. This reaction typically employs osmium tetroxide (OsO4) in the presence of a chiral ligand, such as (DHQ)2PHAL, to achieve high enantioselectivity. The reaction is carried out in an aqueous medium with a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may include crystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2R)-2-phenylbut-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form saturated alcohols using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides or tosyl chloride (TsCl) to form tosylates.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Pd/C catalyst under hydrogen gas or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: SOCl2 or TsCl in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-phenylbut-3-en-2-one or 2-phenylbut-3-enal.
Reduction: Formation of 2-phenylbutane-1,2-diol.
Substitution: Formation of 2-phenylbut-3-ene-1,2-dichloride or 2-phenylbut-3-ene-1,2-ditosylate.
科学的研究の応用
(2R)-2-phenylbut-3-ene-1,2-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
作用機序
The mechanism of action of (2R)-2-phenylbut-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these transformations can modulate its reactivity and interaction with cellular components.
類似化合物との比較
Similar Compounds
(2S)-2-phenylbut-3-ene-1,2-diol: The enantiomer of (2R)-2-phenylbut-3-ene-1,2-diol with similar chemical properties but different biological activity due to its chiral nature.
2-phenylbutane-1,2-diol:
2-phenylbut-3-en-2-ol: A related compound with a single hydroxyl group, used in different synthetic applications.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions makes it valuable in asymmetric synthesis and chiral drug development.
特性
CAS番号 |
156365-94-5 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
(2R)-2-phenylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c1-2-10(12,8-11)9-6-4-3-5-7-9/h2-7,11-12H,1,8H2/t10-/m0/s1 |
InChIキー |
TVMQAEKMPVGLHB-JTQLQIEISA-N |
異性体SMILES |
C=C[C@](CO)(C1=CC=CC=C1)O |
正規SMILES |
C=CC(CO)(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


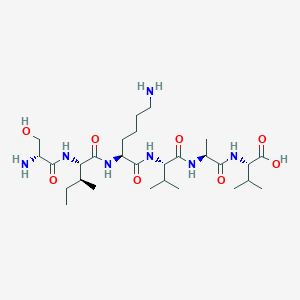
![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)

![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)

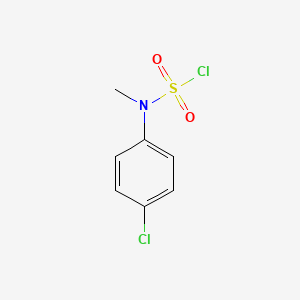
![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)
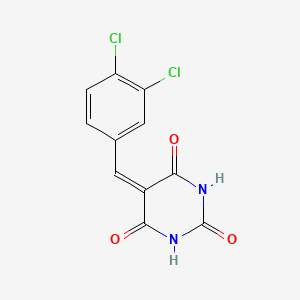
![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
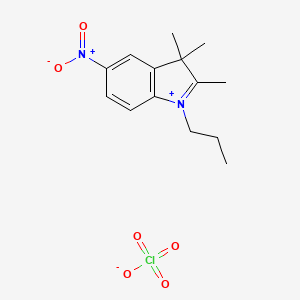
![Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate](/img/structure/B15161666.png)
